3-Penten-1-ol, 3-methyl-, benzoate
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Overview
Description
3-Penten-1-ol, 3-methyl-, benzoate is an organic compound with the molecular formula C12H14O2. It is an ester formed from the reaction of 3-methyl-3-penten-1-ol and benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-1-ol, 3-methyl-, benzoate typically involves the esterification reaction between 3-methyl-3-penten-1-ol and benzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Penten-1-ol, 3-methyl-, benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid and 3-methyl-3-pentenal.
Reduction: 3-methyl-3-penten-1-ol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-Penten-1-ol, 3-methyl-, benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Penten-1-ol, 3-methyl-, benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active alcohol and benzoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-penten-3-ol: A structural isomer with similar chemical properties.
3-Methyl-4-penten-3-ol: Another isomer with a different position of the double bond.
3-Penten-1-ol: A related compound with a similar backbone but without the methyl group.
Uniqueness
3-Penten-1-ol, 3-methyl-, benzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its isomers and related compounds, making it valuable in specific research and industrial contexts.
Properties
CAS No. |
72845-36-4 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-methylpent-3-enyl benzoate |
InChI |
InChI=1S/C13H16O2/c1-3-11(2)9-10-15-13(14)12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3 |
InChI Key |
HXFDZDVKIPFWFE-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C(\C)/CCOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC=C(C)CCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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